1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one, also known as BZP, is a psychoactive drug that belongs to the class of piperazines. BZP is a synthetic compound that has been used as a recreational drug due to its stimulant properties. However, BZP has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Design and Development of Inhibitors
Research into the development of competitive, small-molecule inhibitors of coagulation factor Xa highlights the systematic approach to creating potent, orally bioavailable inhibitors with selectivity against other serine proteases. The development of such inhibitors, including the pyrrolidinone series, indicates the compound's potential application in anticoagulant therapy for acute indications. The detailed structure-activity relationship studies lead to the identification of efficacious intravenous (IV) agents, showcasing the compound's role in the innovative design of therapeutics (Pauls, Ewing, & Choi-Sledeski, 2001).
Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment
The compound's structural framework is relevant in the context of dipeptidyl peptidase IV (DPP IV) inhibition. DPP IV plays a critical role in the inactivation of incretin hormones, which are important for insulin secretion. Research on DPP IV inhibitors, including those featuring pyrrolidin and similar scaffolds, underscores the importance of such compounds in developing treatments for type 2 diabetes mellitus (T2DM). This indicates the compound's potential applicability in creating more effective antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
Novel Sedative Hypnotics in Insomnia Treatment
Investigations into the therapeutic potential of new compounds for peptic ulcer disease and Zollinger-Ellison syndrome reveal the broader applicability of structurally similar compounds in modulating gastric acid secretion. Such studies provide a foundation for exploring the use of 1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one in related areas, potentially including the treatment of gastrointestinal disorders (Clissold & Campoli-Richards, 1986).
Pharmacokinetic Modifiers
Research into the chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the significance of understanding the metabolic pathways and interactions of new compounds. This knowledge is crucial for predicting drug-drug interactions and optimizing the pharmacokinetic profiles of new drugs, including those based on the compound's structure (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-(2-methylpropyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-16(2)12-17-13-19(25)24(14-17)15-20(26)22-8-10-23(11-9-22)21(27)18-6-4-3-5-7-18/h3-7,16-17H,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFTYSSUAMTMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N(C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.